

Spectroscopic Data of Triphenylarsine Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triphenylarsine oxide

Cat. No.: B074650

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **triphenylarsine oxide** ($C_{18}H_{15}AsO$), a widely used laboratory reagent and ligand in organometallic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **triphenylarsine oxide** in solution. The spectra are typically recorded in deuterated chloroform ($CDCl_3$) with tetramethylsilane (TMS) as an internal standard.

1H NMR Spectroscopy

The 1H NMR spectrum of **triphenylarsine oxide** is characterized by multiplets in the aromatic region, corresponding to the protons of the three phenyl rings. Due to the influence of the arsenic-oxygen bond, the protons on the phenyl rings are not chemically equivalent and exhibit complex splitting patterns.

Table 1: 1H NMR Spectroscopic Data for **Triphenylarsine Oxide** in $CDCl_3$

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.65 - 7.75	m	6H	ortho-Protons of phenyl rings
7.40 - 7.55	m	9H	meta- and para-Protons of phenyl rings

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of **triphenylarsine oxide** in CDCl₃ shows four distinct signals for the aromatic carbons.^[1]

Table 2: ¹³C NMR Spectroscopic Data for **Triphenylarsine Oxide** in CDCl₃^[1]

Chemical Shift (δ) ppm	Assignment
133.5	C1 (ipso)
131.9	C4 (para)
129.2	C3 (meta)
128.8	C2 (ortho)

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For **triphenylarsine oxide**, the most characteristic absorption is the strong band corresponding to the arsenic-oxygen (As=O) double bond stretching vibration.

Table 3: Key IR Absorption Bands for **Triphenylarsine Oxide** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~880	Strong	As=O Stretch
3050 - 3100	Medium	C-H Aromatic Stretch
1480, 1435	Strong	C=C Aromatic Ring Stretch
740, 690	Strong	C-H Aromatic Out-of-Plane Bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electron Ionization (EI) is a common technique used for the analysis of **triphenylarsine oxide**.

The mass spectrum of **triphenylarsine oxide** shows a prominent molecular ion peak [M]⁺ at m/z 322, corresponding to the molecular weight of the compound (C₁₈H₁₅AsO).^[2] The fragmentation pattern is characterized by the successive loss of phenyl groups and the oxygen atom.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **Triphenylarsine Oxide**

m/z	Proposed Fragment	Formula
322	[M] ⁺	[C ₁₈ H ₁₅ AsO] ⁺
306	[M - O] ⁺	[C ₁₈ H ₁₅ As] ⁺
245	[M - C ₆ H ₅] ⁺	[C ₁₂ H ₁₀ AsO] ⁺
229	[M - C ₆ H ₅ - O] ⁺	[C ₁₂ H ₁₀ As] ⁺
152	[C ₁₂ H ₈] ⁺	[C ₁₂ H ₈] ⁺
77	[C ₆ H ₅] ⁺	[C ₆ H ₅] ⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **triphenylarsine oxide**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single pulse
 - Number of Scans: 16-32
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay: 1-2 seconds
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single pulse
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Grind a small amount (1-2 mg) of **triphenylarsine oxide** into a fine powder using an agate mortar and pestle.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
- Gently mix and grind the sample and KBr together until a homogeneous mixture is obtained.
- Place a small amount of the mixture into a pellet press die.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (GC-MS with Electron Ionization)

Sample Preparation:

- Prepare a dilute solution of **triphenylarsine oxide** (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

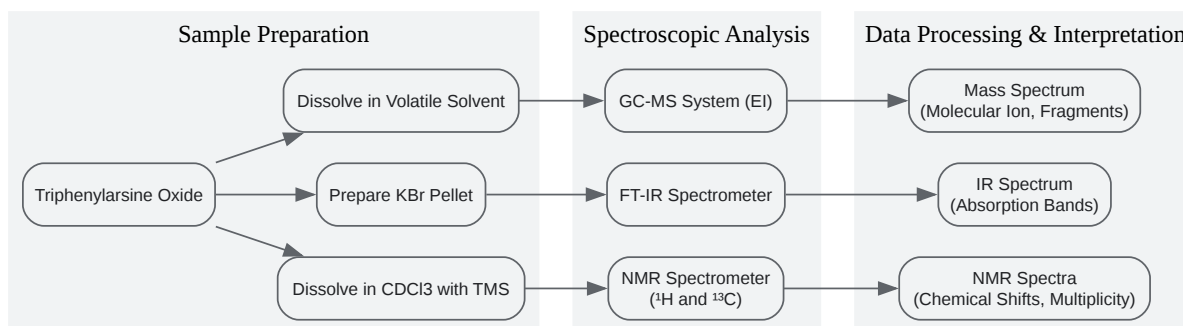
Instrument Parameters (Example):

- Gas Chromatograph (GC):
 - Injector Temperature: 250 °C
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Source Temperature: 230 °C
 - Mass Range: m/z 50-400

Visualization of Analytical Workflow

The general workflow for the spectroscopic analysis of **triphenylarsine oxide** can be visualized as follows:



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **triphenylarsine oxide**.

This guide provides foundational spectroscopic data and methodologies for **triphenylarsine oxide**. For more specific applications, further optimization of experimental parameters may be required. Always refer to the safety data sheet (SDS) for proper handling and disposal of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (NP0000022) [np-mrd.org]
- To cite this document: BenchChem. [Spectroscopic Data of Triphenylarsine Oxide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074650#spectroscopic-data-of-triphenylarsine-oxide-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b074650#spectroscopic-data-of-triphenylarsine-oxide-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

